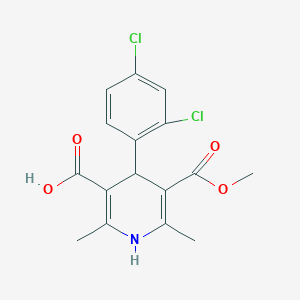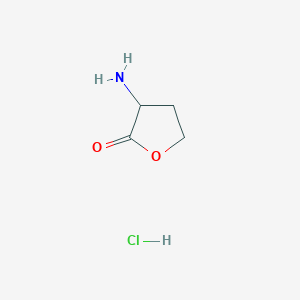
4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid
説明
The compound is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceuticals, particularly those used to treat high blood pressure and heart disease . The 2,4-dichlorophenyl group is a common motif in many pesticides and herbicides .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized using Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds, a key step in the synthesis of complex organic molecules .科学的研究の応用
Hydrogen Bonding Interactions in Crystalline Structures
A study by Caignan and Holt (2000) examined the hydrogen bonding interactions of various chloro-substituted 4-phenyl-1,4-dihydropyridine molecules, including 4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid. This research highlighted the role of polar orthosubstituents in accommodating hydrogen bonding to the carbonyl oxygen atom in such compounds, which is crucial for understanding their molecular behavior and potential applications in various fields, including pharmacology and materials science (Caignan & Holt, 2000).
Synthesis and Chemical Behavior
Another aspect of scientific research involving this compound is its synthesis and chemical behavior. Li Ruo-qi (2008) investigated the synthetic procedure of a related compound under phase transfer catalysis, emphasizing the importance of factors such as catalyst amount, reaction time, and solvent in determining yield. This research is vital for the scalable production and application of such compounds in various industries (Li Ruo-qi, 2008).
Crystallographic Studies
The compound's crystallographic studies provide insights into its molecular structure and potential applications. For instance, a study by Jasinski et al. (2013) on the synthesis and crystal structures of new dihydropyridine derivatives, including similar compounds, adds to the understanding of their molecular structures, which is essential for their application in various scientific fields, such as drug design and materials science (Jasinski et al., 2013).
Chemical Synthesis and Derivatization
In 2022, Borgarelli et al. described the synthesis of a related dihydropyridine scaffold, demonstrating its utility in organic synthesis and potential as a hydrogen transfer reagent. This study highlights the versatility of dihydropyridine derivatives in synthesizing new molecules and their role in emulating reducing agents like NAD(P)H (Borgarelli et al., 2022).
Safety and Hazards
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4/c1-7-12(15(20)21)14(10-5-4-9(17)6-11(10)18)13(8(2)19-7)16(22)23-3/h4-6,14,19H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWQDQHLZBADDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037052.png)
![(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3037053.png)
![5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B3037054.png)



![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)
![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)



